molecular formula C11H12ClNO3 B6589582 benzyl N-(3-chloro-2-oxopropyl)carbamate CAS No. 67865-73-0

benzyl N-(3-chloro-2-oxopropyl)carbamate

Cat. No.: B6589582
CAS No.: 67865-73-0
M. Wt: 241.7
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Description

Benzyl N-(3-chloro-2-oxopropyl)carbamate (CAS 51513-97-4) is a synthetic organic compound with the molecular formula C11H12ClNO3 . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The compound features a benzyloxycarbonyl (Cbz) protecting group, a well-established moiety for the protection of amine functionalities during multi-step synthetic sequences . The presence of both the Cbz group and a reactive chloro-ketone side chain makes it a valuable intermediate for constructing more complex molecules, a common application for carbamate derivatives . Literature indicates its use in synthetic routes, highlighting its role in facilitating the synthesis of target compounds for research purposes . Related carbamate structures are frequently employed in the development of enzyme inhibitors, such as those targeting cholinesterases or carbonic anhydrases, suggesting potential research applications in this area . As a protected amine precursor, it can be deprotected under conditions such as catalytic hydrogenation to reveal the free amine . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67865-73-0

Molecular Formula

C11H12ClNO3

Molecular Weight

241.7

Purity

95

Origin of Product

United States

Preparation Methods

Protection of 3-Aminopropanol

3-Aminopropanol reacts with benzyl chloroformate in a biphasic system (dioxane/water) with sodium bicarbonate:

3-Aminopropanol+Cbz-ClNaHCO3, H2O/dioxaneBenzyl N-(3-hydroxypropyl)carbamate(62% yield)\text{3-Aminopropanol} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}3,\ \text{H}2\text{O/dioxane}} \text{Benzyl N-(3-hydroxypropyl)carbamate} \quad (62\%\ \text{yield})

Key Data:

  • Workup: Extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography.

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃): δ 1.70 (m, 2H), 3.36 (q, 2H), 5.11 (s, 2H).

Oxidation of Alcohol to Ketone

Primary alcohols resist direct oxidation to ketones, necessitating alternative strategies:

TEMPO-Mediated Oxidation

Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) in acetonitrile/water:

Benzyl N-(3-hydroxypropyl)carbamateTEMPO, BAIBBenzyl N-(2-oxopropyl)carbamate\text{Benzyl N-(3-hydroxypropyl)carbamate} \xrightarrow{\text{TEMPO, BAIB}} \text{Benzyl N-(2-oxopropyl)carbamate}

Limitations: Overoxidation to carboxylic acids may occur without precise stoichiometry.

Swern Oxidation

Dimethyl sulfide (DMS) and oxalyl chloride convert the alcohol to a ketone at −78°C:

Alcohol(COCl)2, DMSOKetone(7085% yield)\text{Alcohol} \xrightarrow{\text{(COCl)}_2,\ \text{DMSO}} \text{Ketone} \quad (70–85\%\ \text{yield})

Chlorination of the Oxidized Intermediate

The ketone-containing intermediate undergoes chlorination at the γ-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

Benzyl N-(2-oxopropyl)carbamate+SOCl2DCMBenzyl N-(3-chloro-2-oxopropyl)carbamate\text{Benzyl N-(2-oxopropyl)carbamate} + \text{SOCl}_2 \xrightarrow{\text{DCM}} \text{Benzyl N-(3-chloro-2-oxopropyl)carbamate}

Optimization:

  • Solvent: Anhydrous DCM to prevent hydrolysis.

  • Temperature: 0°C to room temperature.

  • Yield: ~60–75% after column purification.

Alternative Route via Chloroacetylation

This method constructs the chloro-ketone moiety before carbamate formation.

Synthesis of 3-Chloro-2-Oxopropylamine

Chloroacetonitrile is hydrolyzed to chloroacetamide, followed by Hofmann rearrangement:

Cl-CH2-CNH2O, H+Cl-CH2-CONH2Br2, NaOHCl-CH2-NH2\text{Cl-CH}2\text{-CN} \xrightarrow{\text{H}2\text{O},\ \text{H}^+} \text{Cl-CH}2\text{-CONH}2 \xrightarrow{\text{Br}2,\ \text{NaOH}} \text{Cl-CH}2\text{-NH}_2

Challenges:

  • Low yields in Hofmann rearrangement (~40%).

  • Requires rigorous purification to isolate the amine.

Carbamate Formation

The amine is protected with benzyl chloroformate as in Section 1.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and safety:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during carbamate formation.

  • Catalytic Hydrogenation: For deprotection steps (if needed), using 5% Pd/C under 10–50 psi H₂.

  • Solvent Recovery: Ethyl acetate and DCM are recycled via distillation.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Direct Carbamate60–75%LowHigh
Stepwise (Oxidation)50–65%ModerateModerate
Chloroacetylation40–55%HighLow

Key Considerations:

  • Purity: Direct carbamate formation minimizes side products.

  • Cost: Stepwise synthesis requires expensive oxidizing agents (TEMPO, BAIB).

Reaction Optimization and Troubleshooting

Byproduct Formation

  • N,O-Bis-Carbamate: Mitigated by slow addition of benzyl chloroformate.

  • Overoxidation: Controlled by stoichiometric use of oxidizing agents.

Purification Techniques

  • Silica Gel Chromatography: Effective for isolating the target compound from chlorinated byproducts.

  • Recrystallization: Ethanol/water mixtures improve crystal purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-chloro-2-oxopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The oxopropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used to replace the chloro group.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: New carbamate derivatives with different substituents.

    Hydrolysis: The corresponding amine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Benzyl N-(3-chloro-2-oxopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in electrophilic reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Protecting Groups

The choice of protecting groups significantly impacts synthetic routes and stability. Key analogs include:

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Benzyl N-(3-chloro-2-oxopropyl)carbamate Benzyl (Cbz) C₁₁H₁₂ClNO₃ 241.67 Not provided Labile under hydrogenolysis; common in peptide synthesis .
tert-Butyl (3-chloro-2-oxopropyl)carbamate tert-Butyl (Boc) C₈H₁₄ClNO₃ 207.66 BD259713 Acid-labile; preferred for orthogonal protection strategies .
Dibenzyl carbamate derivatives Dibenzyl Varies Varies Not provided Enhanced steric bulk; requires harsher conditions for deprotection .

Key Findings :

  • Benzyl vs. tert-Butyl: The benzyl group (Cbz) offers compatibility with hydrogenolysis, while tert-butyl (Boc) is stable under basic conditions but cleaved by acids. This dichotomy enables sequential deprotection in multi-step syntheses .
  • Synthetic Utility : Benzyl carbamates are often used in intermediates for antibiotics or enzyme inhibitors, whereas Boc-protected analogs are favored in solid-phase peptide synthesis .

Analogs with Modified Substituents

Substituent variations alter electronic properties, solubility, and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
Benzyl N-(3-methylsulfanyl-2-oxoazetidin-3-yl)carbamate Methylsulfanyl, azetidinone C₁₂H₁₄N₂O₃S 266.32 88149-05-7 Sulfur enhances nucleophilicity; azetidinone ring may confer rigidity .
(3-Propan-2-ylphenyl) N-(3-chloro-2-oxopropyl)carbamate Isopropylphenyl C₁₃H₁₆ClNO₃ 269.72 17959-33-0 Lipophilic isopropyl group improves membrane permeability .
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)carbamate 3-Chlorophenyl C₁₇H₁₅ClNO₃ 316.76 Not provided Chlorine at meta-position increases electrophilicity and AChE inhibition .

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and enzyme-binding affinity. For example, 3-chlorophenyl analogs show high acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM) .

Key Findings :

  • 3-Chlorophenyl Substitution : Correlates with improved AChE inhibition and selectivity over butyrylcholinesterase (BChE) .
  • Chloro-Ketone Motif : Present in this compound, this group may mimic transition states in enzymatic reactions, though direct activity data are lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzyl N-(3-chloro-2-oxopropyl)carbamate?

  • Methodology :

  • Route 1 : React benzyl chloroformate with 3-chloro-2-oxopropylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Route 2 : Non-Kolbe electrolysis of N-protected precursors, optimizing current density and solvent polarity to enhance yield .

Q. How is this compound characterized for structural confirmation?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the benzyl group (δ 7.3–7.4 ppm for aromatic protons) and the carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂ClNO₃, expected m/z 241.05) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/Cl ratios .

Q. What purification techniques are effective for isolating this compound?

  • Protocol :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to obtain high-purity crystals. Validate purity via HPLC (≥95%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Troubleshooting Strategy :

  • Dynamic Effects : Investigate rotational barriers around the carbamate group using variable-temperature NMR.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX for refinement and ORTEP-3 for visualization of bond angles and torsion angles .

Q. What experimental design optimizes reaction yield for large-scale synthesis?

  • Design of Experiments (DoE) :

  • Parameters : Vary temperature (0–25°C), solvent (THF vs. DCM), and stoichiometry (1:1 to 1:1.2 amine:chloroformate).
  • Outcome : Higher yields (>90%) achieved in DCM at 0°C with excess benzyl chloroformate (1.2 equiv) .

Q. What mechanistic role do the 3-chloro and 2-oxo groups play in nucleophilic substitution reactions?

  • Reactivity Analysis :

  • 3-Chloro Group : Acts as a leaving group in SN₂ reactions, enabling substitution with amines or thiols.
  • 2-Oxo Group : Enhances electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Validate via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. How does the crystal structure inform conformational stability?

  • Crystallographic Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data.
  • Refinement : Apply SHELXL for structure solution, identifying hydrogen bonding between the carbamate carbonyl and chloro group. Report space group (e.g., P2₁/c) and unit cell parameters .

Q. How do structural analogs (e.g., tert-butyl derivatives) compare in stability and reactivity?

  • Comparative Study :

  • Stability : Tert-butyl analogs exhibit greater steric protection of the carbamate group, reducing hydrolysis rates compared to benzyl derivatives.
  • Reactivity : Benzyl groups enhance π-π stacking in crystallography, while tert-butyl derivatives improve solubility in non-polar solvents .

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